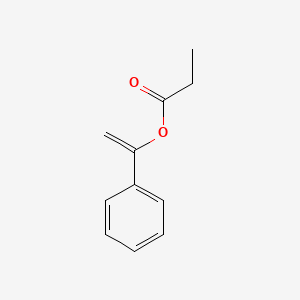

1-Phenylethenyl propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-phenylethenyl propanoate |

InChI |

InChI=1S/C11H12O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |

InChI Key |

GXBHSTJUVTXNTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenylethenyl Propanoate and Analogues

Transition-Metal-Catalyzed Approaches to Phenylethenyl Ester Scaffolds

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of phenylethenyl esters is no exception. Catalysts based on iron, palladium, rhodium, and zinc have all been employed to construct these valuable building blocks, each offering unique advantages in terms of scope, selectivity, and functional group tolerance.

Iron-Catalyzed C-H Activation Routes to Substituted Phenylethenyl Esters

Iron, as an earth-abundant and low-cost metal, presents an attractive alternative to precious metal catalysts. nih.govresearchgate.net Iron-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.govmdpi.com This approach streamlines synthetic routes by minimizing the need for pre-functionalized starting materials. escholarship.org While direct iron-catalyzed synthesis of 1-phenylethenyl propanoate itself is not extensively documented, related iron-catalyzed C-H activation methodologies provide a clear blueprint for accessing substituted analogues. mdpi.com

The core principle involves the reaction of a substrate containing a directing group with a suitable coupling partner in the presence of an iron catalyst. The directing group, often a nitrogen-containing heterocycle, positions the catalyst in proximity to a specific C-H bond, enabling its selective activation. nih.gov For instance, iron-catalyzed C-H arylations, alkylations, and alkenylations have been achieved using this strategy. nih.gov A general representation of this approach involves the coupling of an aromatic compound with an alkene or alkyne, mediated by an iron catalyst and an oxidant.

Table 1: Examples of Iron-Catalyzed C-H Functionalization Reactions

| Directing Group | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-Phenylpyridine | Various | Iron salts, oxidant | Arylated arenes | nih.gov |

| 8-Aminoquinoline | Allenes | Iron complex | Allylated arenes | nih.gov |

| N-methoxybenzamide | Silyl (B83357) enol ether | Iron phthalocyanine | Hemiamidal | escholarship.org |

Although direct application to 1-phenylethenyl propanoate is a developing area, the existing literature on iron-catalyzed C-H functionalization of arenes and the use of silyl enol ethers as coupling partners strongly suggests the feasibility of this approach for synthesizing a wide array of substituted phenylethenyl esters. escholarship.orgnih.gov

Palladium-Catalyzed Coupling Reactions for Phenylethenyl Building Blocks

Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Heck and Suzuki couplings being particularly powerful for C-C bond formation. masterorganicchemistry.comnih.gov These methods are highly effective for the synthesis of phenylethenyl esters and their precursors.

The Heck reaction , specifically, provides a direct route to substituted alkenes by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction can be used to synthesize phenylethenyl esters by reacting an aryl halide with a vinyl ester, such as vinyl propanoate. The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org The versatility of the Heck reaction allows for the use of a wide range of aryl halides and alkenes, making it a valuable tool for creating diverse phenylethenyl ester analogues. researchgate.net

The Suzuki coupling offers another powerful palladium-catalyzed method. While it typically involves the coupling of an organoboron compound with an organohalide, it can be adapted for the synthesis of phenylethenyl structures. For example, a vinylboronic ester could be coupled with an aryl halide to generate the desired phenylethenyl scaffold. Palladium-catalyzed coupling reactions are known for their exceptional functional group tolerance, allowing for their application in the synthesis of complex molecules. rsc.org

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Phenylethenyl Ester Synthesis

| Reaction | Key Reactants | Catalyst System | Key Advantages |

| Heck Reaction | Aryl halide, Vinyl ester | Pd catalyst, Base | Direct formation of C-C bond, High stereoselectivity |

| Suzuki Coupling | Aryl halide, Vinylboronic ester | Pd catalyst, Base | Mild reaction conditions, Broad substrate scope |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Pd/Cu catalyst, Base | Forms an internal alkyne, precursor to enol ester |

Recent advancements have focused on developing more active and robust catalyst systems, including those that are effective for less reactive aryl chlorides. researchgate.net The use of specialized phosphine (B1218219) ligands, such as tri-tert-butylphosphine, has enabled Heck reactions to proceed under milder conditions. researchgate.net

Rhodium-Catalyzed Annulation and Functionalization Strategies

Rhodium catalysts have proven to be exceptionally versatile in organic synthesis, enabling a range of transformations including C-H activation, annulation, and functionalization reactions. acs.orgresearchgate.net These methods provide powerful avenues for constructing complex molecular architectures, including those containing the phenylethenyl ester motif.

Rhodium(III)-catalyzed C-H activation, often in conjunction with a directing group, allows for the direct arylation of various substrates. escholarship.orgacs.org For example, silyl enol ethers can be arylated at the α-position using a rhodium(III) catalyst, providing a direct route to functionalized ketone derivatives which can be precursors to enol esters. escholarship.orgacs.org

Furthermore, rhodium-catalyzed annulation reactions, where multiple bonds are formed in a single operation, are a highly efficient means of building cyclic structures. rsc.orgrsc.orgnih.gov These reactions can involve the coupling of arenes with alkynes or other unsaturated partners. rsc.org For instance, the rhodium-catalyzed [4+1] annulation of azoxy compounds with diazoesters has been used to synthesize 2H-indazoles. mdpi.com While not a direct synthesis of 1-phenylethenyl propanoate, these methodologies highlight the potential of rhodium catalysis to construct highly substituted aromatic systems that could be further elaborated to the target enol esters.

A particularly relevant rhodium-catalyzed reaction is the addition of carboxylic acids to terminal alkynes, which can produce Z-enol esters with high selectivity. orgsyn.org This hydro-oxycarbonylation reaction, when applied to phenylacetylene (B144264) and propanoic acid, would directly yield 1-phenylethenyl propanoate. The use of specific catalyst systems, such as Rh(COD)acac/DPPMP, allows for milder reaction conditions and broader functional group compatibility. orgsyn.org

Table 3: Selected Rhodium-Catalyzed Reactions for Enol Ester Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Hydro-oxycarbonylation | Terminal alkyne, Carboxylic acid | Rh(COD)acac/DPPMP | Z-Enol ester | orgsyn.org |

| α-Arylation | Silyl enol ether, Arene | Rh(III) complex | α-Aryl ketone | escholarship.orgacs.org |

| [3+2] Annulation | Hydrazide, Vinylene carbonate | Rhodium complex | 1-Aminoindole | rsc.org |

Zinc-Catalyzed Cyclization and Addition Reactions

Zinc-based catalysts, particularly zinc triflate (Zn(OTf)₂), have emerged as effective Lewis acids for promoting a variety of organic transformations, including cyclization and addition reactions. niscpr.res.in These catalysts are generally less expensive and less toxic than many precious metal catalysts.

A notable application of zinc catalysis is the synthesis of isocoumarin (B1212949) derivatives through a tandem intramolecular cyclization of methyl 2-(phenylethynyl)benzoates followed by an olefin addition. niscpr.res.in This reaction demonstrates the ability of zinc triflate to activate alkynes towards nucleophilic attack.

While direct zinc-catalyzed synthesis of 1-phenylethenyl propanoate from simple precursors is not a widely established method, the principles of zinc-catalyzed alkyne activation can be conceptually extended. For example, the zinc-catalyzed addition of propanoic acid to phenylacetylene could potentially yield the desired enol ester. The Lewis acidity of Zn(OTf)₂ can enhance the electrophilicity of the alkyne, facilitating the nucleophilic attack by the carboxylic acid. The development of such a method would offer a cost-effective and environmentally benign route to phenylethenyl esters.

Organocatalytic and Brønsted Acid/Base Catalyzed Syntheses

In recent years, organocatalysis and Brønsted acid/base catalysis have gained prominence as powerful alternatives to metal-catalyzed reactions. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.

Brønsted acid catalysis can be employed for the α-alkylation of ketones using enol esters. mdpi.com Strong Brønsted acids like triflic acid (TfOH) can promote the formation of an enol or enol-like intermediate from a ketone, which can then react with an electrophile. mdpi.com Conversely, a Brønsted acid could catalyze the addition of a carboxylic acid to an alkyne, similar to the transition-metal-catalyzed approaches. A new class of highly reactive and robust chiral Brønsted acid catalysts, such as chiral N-triflyl thiophosphoramides, has been developed for the enantioselective protonation of silyl enol ethers. acs.org

Brønsted base catalysis, on the other hand, typically involves the deprotonation of a substrate to generate a reactive nucleophile. researchgate.net For instance, a chiral Brønsted base can catalyze the asymmetric functionalization of carbonyl compounds by generating a transient enolate intermediate. researchgate.net While direct base-catalyzed synthesis of 1-phenylethenyl propanoate from phenylacetylene and propanoic acid is challenging due to the low acidity of the alkyne C-H bond and the basicity of the carboxylate, related transformations provide a basis for future development.

Enzymatic Synthesis and Biocatalytic Resolution Pathways for Enol Esters

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov Lipases, in particular, have been extensively used for the synthesis and resolution of esters, including enol esters. dntb.gov.uanih.gov

The primary method for the enzymatic synthesis of enol esters is through transesterification. jst.go.jp In this process, a lipase (B570770) catalyzes the transfer of an acyl group from an acyl donor to an alcohol. For the synthesis of 1-phenylethenyl propanoate, this would involve the reaction of a suitable propanoate ester with a precursor to the 1-phenylethenyl alcohol (acetophenone enol). However, a more common and highly effective strategy is to use an enol ester as an irreversible acyl donor for the acylation of alcohols. acs.orgmdpi.com For example, vinyl propanoate can be used to acylate a wide range of alcohols in a highly enantio- and regioselective manner, catalyzed by lipases. acs.org This irreversibility is driven by the tautomerization of the released enol to a stable ketone or aldehyde.

Lipases can also be used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the enantiomers. dntb.gov.ua This is particularly useful for preparing enantiomerically pure chiral building blocks.

Table 4: Lipase-Catalyzed Reactions Involving Enol Esters

| Reaction Type | Enzyme | Substrates | Key Feature | Reference |

| Transesterification | Pseudomonas fluorescens lipase | Geraniol, Vinyl acetate (B1210297) | High yield of geranyl acetate | jst.go.jp |

| Irreversible Transesterification | Various lipases | Alcohol, Enol ester (acyl donor) | Irreversible acylation, High selectivity | acs.org |

| Kinetic Resolution | Pseudomonas sp. lipase | Unsaturated alcohol, Ester | Enantioselective esterification | dntb.gov.ua |

| Ester Synthesis | Aspergillus niger lipase | Caffeic acid, 2-Phenylethanol | "One-pot" synthesis in deep eutectic solvent | mdpi.com |

The choice of lipase, solvent, and reaction conditions are crucial for optimizing the yield and selectivity of these biocatalytic transformations. nih.govjst.go.jp The use of non-aqueous media, such as organic solvents or ionic liquids, can shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. jst.go.jp

Multi-Component and One-Pot Reaction Sequences for Propanoate Derivatives

Multi-component reactions (MCRs) and one-pot syntheses represent a highly efficient class of chemical transformations where three or more reactants combine in a single reaction vessel to form a complex product, incorporating atoms from most or all of the starting materials. tandfonline.comtandfonline.com This approach minimizes waste, reduces operational complexity, and often shortens the time required for synthesis by circumventing the need to isolate and purify intermediate compounds. tandfonline.comtandfonline.comfigshare.com

A notable example is the one-pot, multi-component synthesis of 3-(triphenyl phosphoranylidene) propanoate derivatives. This reaction proceeds at room temperature by combining triphenylphosphine (B44618), dehydroacetic acid, and various propylate derivatives. tandfonline.com The process is facilitated by a magnetically recoverable CuFe₂O₄@MIL-101(Fe) nanoparticle catalyst, which allows for easy separation and reuse without significant loss of activity. tandfonline.comfigshare.com The reaction is believed to proceed through the formation of an intermediate from the reaction of triphenylphosphine and a dialkyl acetylenedicarboxylate, which is then trapped by dehydroacetic acid to yield the final propanoate product. tandfonline.com

Another advanced one-pot strategy involves the synthesis of well-defined amphiphilic block copolymers, such as poly(N-vinylpyrrolidone)-b-poly(ε-caprolactone) (PVP-b-PCL). acs.org This is achieved using a dual-function initiator, 2-hydroxyethyl 2-(ethoxycarbonothioylthio)propanoate, which can initiate both ring-opening polymerization (ROP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org The synthesis is performed sequentially in a single pot, first synthesizing the PCL block via ROP and then introducing the second monomer to initiate the RAFT polymerization, all at a low temperature of 30 °C. acs.org

| Reaction Type | Reactants | Catalyst/Initiator | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Multi-component Reaction | Triphenylphosphine, Dehydroacetic acid, Propylate derivatives | CuFe₂O₄@MIL-101(Fe) nanoparticles | Room temperature | 3-(triphenyl phosphoranylidene) propanoate derivatives | tandfonline.comtandfonline.com |

| One-Pot Sequential Polymerization | ε-caprolactone, N-vinylpyrrolidone | 2-hydroxyethyl 2-(ethoxycarbonothioylthio)propanoate (dual initiator), Diphenyl phosphate (B84403) (ROP catalyst), V-70 (RAFT initiator) | 30 °C | Poly(N-vinylpyrrolidone)-b-poly(ε-caprolactone) | acs.org |

Stereoselective Synthesis of 1-Phenylethenyl Propanoate Isomers and Analogues

The control of stereochemistry is paramount in modern synthetic chemistry. For vinyl esters like 1-phenylethenyl propanoate, stereoselective synthesis allows for the preparation of specific isomers or enantiomerically enriched compounds, which is crucial for applications where chirality influences function.

A powerful method for generating chiral vinyl ester analogues is the nickel-catalyzed asymmetric cross-electrophile coupling. This technique enables the synthesis of enantioenriched aryl/vinyl alkyl carbinol esters by reacting easily accessible racemic 1-chloro-1-alkanol esters with aryl or vinyl electrophiles. rsc.org The method demonstrates a broad substrate scope and is tolerant of a wide array of functional groups. rsc.org

Another significant advancement is the rhodium-catalyzed asymmetric hydrogenation of trisubstituted vinyl esters. researchgate.net Using a catalyst system composed of [Rh(COD)₂]BF₄ and a specific chiral ferrocenylphosphine-phosphoramidite ligand, a variety of E/Z mixtures of α-aryl-β-alkylvinyl esters can be hydrogenated to yield chiral ester products with high yields and excellent enantioselectivities (up to 96% ee). researchgate.net The addition of a small quantity of tBuOH has been shown to be beneficial for the reaction's outcome. researchgate.net This approach is highly effective for producing chiral non-functionalized alcohol precursors from the resulting esters. researchgate.net

Furthermore, the stereoselective synthesis of specific geometric isomers, such as (E)-α,β-unsaturated esters, can be achieved with complete control. acs.org A sequential reaction promoted by active manganese, involving the reaction of 2,2-dichloroesters with various aldehydes, yields (E)-α,β-unsaturated esters exclusively. acs.org The proposed mechanism involves a successive aldol-type reaction followed by β-elimination. acs.org

| Methodology | Substrates | Catalyst System | Key Features | Product/Outcome | Reference |

|---|---|---|---|---|---|

| Ni-catalyzed Asymmetric Cross-Electrophile Coupling | Racemic 1-chloro-1-alkanol esters, Aryl/vinyl electrophiles | Nickel catalyst with chiral ligand | Broad substrate scope, high functional group tolerance | Enantioenriched aryl/vinyl alkyl carbinol esters | rsc.org |

| Rh-catalyzed Asymmetric Hydrogenation | E/Z mixtures of α-aryl-β-alkylvinyl esters | [Rh(COD)₂]BF₄ with a chiral ferrocenylphosphine-phosphoramidite ligand | High yields and enantioselectivities (up to 96% ee) | Chiral esters (precursors to chiral alcohols) | researchgate.net |

| Manganese-Promoted Sequential Reaction | 2,2-dichloroesters, Aldehydes | Active Manganese | Complete stereoselectivity for the E-isomer | (E)-α,β-Unsaturated esters | acs.org |

Mechanistic Investigations into the Reactivity of 1 Phenylethenyl Propanoate

Elucidation of Reaction Pathways and Transient Intermediates

The reactivity of 1-phenylethenyl propanoate is primarily centered around the ester functional group, which undergoes nucleophilic acyl substitution. The most studied reaction pathway is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (HO⁻), the reaction proceeds via a different, irreversible pathway. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. acs.orgacs.org This attack also results in the formation of a tetrahedral intermediate. acs.org This intermediate then collapses, reforming the carbonyl double bond and expelling the 1-phenylethenolate anion as the leaving group. A subsequent acid-base reaction occurs where the highly basic alkoxide deprotonates the newly formed propanoic acid, yielding a carboxylate salt and 1-phenylethenol. acs.org As with the acid-catalyzed pathway, the enol product quickly tautomerizes to acetophenone. This final deprotonation step renders the base-catalyzed reaction effectively irreversible. oup.com

The existence of the tetrahedral intermediate in both mechanisms is supported by extensive studies on ester hydrolysis, including isotopic labeling experiments. acs.org

Role of the Phenylethenyl Moiety in Directing Chemical Transformations

The phenylethenyl moiety [(C₆H₅)C=CH₂] plays a crucial role in modulating the reactivity of the propanoate ester through a combination of electronic and steric effects.

Electronic Effects: The phenylethenyl group is conjugated with the ester functionality. The π-systems of the phenyl ring and the vinyl double bond interact with the non-bonding electrons of the ester oxygen atom. This extended conjugation can influence the electron density at the carbonyl carbon.

Resonance: The lone pair on the oxygen atom adjacent to the vinyl group can be delocalized into the π-system. This resonance effect can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl ester.

Inductive Effects: The sp² hybridized carbons of the vinyl group and the phenyl ring are more electronegative than sp³ carbons, exerting a mild electron-withdrawing inductive effect.

Steric Effects: The phenyl group introduces significant steric bulk near the ester linkage. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of substitution reactions compared to less hindered enol esters like vinyl propionate (B1217596). researchgate.net This effect is particularly pronounced in reactions involving bulky reagents. The stereochemical outcome of reactions can also be influenced, as the bulky group may direct incoming reagents to the less hindered face of the molecule.

Kinetic and Thermodynamic Profiling of Reaction Mechanisms

Research on the acid-catalyzed hydrolysis of various enol esters in aqueous dioxane has provided valuable data on relative rates and activation parameters. acs.orgacs.org These findings demonstrate how the structure of the ester influences reaction kinetics.

| Enol Ester | Relative Rate | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, e.u.) |

|---|---|---|---|

| Vinyl Acetate (B1210297) | 1.00 | 15.5 | 0.7 |

| Vinyl Propionate | 0.77 | 13.2 | -6.7 |

| Vinyl Butyrate | 0.46 | 14.8 | -3.0 |

| Vinyl Pivalate | 0.06 | 22.7 | 16.4 |

The data show that increasing the steric bulk of the acyl group (from acetate to pivalate) dramatically decreases the rate of hydrolysis, which is consistent with a sterically hindered transition state during the nucleophilic attack. The activation parameters for vinyl propionate indicate a moderately ordered transition state, as suggested by the negative activation entropy. acs.org It is expected that 1-phenylethenyl propanoate would exhibit a slower hydrolysis rate than vinyl propionate due to the increased steric hindrance from the phenyl group.

Thermodynamic data for vinyl propanoate, a close structural analog, is available and provides an estimate for the energetic properties of such enol esters.

| Property | Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -286.9 ± 1.1 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 34.5 ± 0.2 | kJ/mol |

| Boiling Point (Tboil) | 368 | K |

Data sourced from NIST WebBook for Propanoic acid, ethenyl ester. nist.gov

Studies on Rearrangement Reactions Involving the Enol Ester Functionality

The enol ester functionality is known to participate in several important rearrangement reactions, most notably sigmatropic rearrangements. For 1-phenylethenyl propanoate, the most relevant of these is the Ireland-Claisen rearrangement . masterorganicchemistry.comwikipedia.org

The classic Claisen rearrangement involves the oup.comoup.com-sigmatropic rearrangement of an allyl vinyl ether. byjus.combdu.ac.in The Ireland-Claisen variant extends this powerful carbon-carbon bond-forming reaction to ester enolates. masterorganicchemistry.comwikipedia.org The reaction is initiated by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. masterorganicchemistry.com This enolate is then "trapped" with a silyl (B83357) halide (e.g., chlorotrimethylsilane) to form a silyl enol ether, also known as a silyl ketene (B1206846) acetal.

For 1-phenylethenyl propanoate to undergo this rearrangement, it would first need to be converted into an allylic ester. However, the enol ester functionality itself can be involved in related rearrangements. If the propanoate group contained an allylic substituent, the resulting ester enolate could undergo a oup.comoup.com-sigmatropic shift.

Another potential, though less direct, rearrangement is related to the Fries rearrangement . The classic Fries rearrangement involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aryl ring, forming a hydroxy aryl ketone. wikipedia.orgbdu.ac.in While 1-phenylethenyl propanoate is not a phenolic ester, the concept of acyl migration is a fundamental process in organic chemistry and highlights the potential for intramolecular acyl transfer under specific catalytic conditions.

Chemo- and Regioselectivity in Phenylethenyl Propanoate Conversions

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity is the preference for a reaction to occur at one specific site over another. In 1-phenylethenyl propanoate, the two primary sites of reactivity are the ester carbonyl group and the vinyl C=C double bond .

Reaction at the Carbonyl Group: As discussed in section 3.1, the carbonyl carbon is electrophilic and is the primary site for attack by nucleophiles (e.g., HO⁻, RO⁻, amines), leading to nucleophilic acyl substitution. This is the most common reaction pathway for esters.

Reaction at the Vinyl Group: The C=C double bond can undergo addition reactions.

Electrophilic Addition: In the presence of strong electrophiles (e.g., protic acids like HBr), addition across the double bond could occur. According to Markovnikov's rule, the proton would add to the terminal carbon (CH₂) to form a more stable benzylic carbocation on the carbon bearing the phenyl group. wikipedia.org The nucleophile (Br⁻) would then attack this carbocation.

Metal-Catalyzed Additions: Various transition-metal-catalyzed reactions can selectively target vinyl groups. For instance, palladium-catalyzed thiocarbonylation has been shown to be highly regioselective for vinyl arenes, favoring the formation of the branched thioester isomer. nih.gov Similarly, copper hydride-catalyzed hydroformylation of vinyl arenes can produce α-aryl aldehydes with high regioselectivity. chemistryviews.org

The outcome of a reaction is therefore highly dependent on the reagents and conditions employed. Hard nucleophiles will preferentially attack the hard electrophilic center of the carbonyl carbon. In contrast, reactions designed to proceed via organometallic intermediates can be tuned to react selectively at the vinyl moiety. organic-chemistry.org This competition between reaction sites is a key consideration in the synthetic application of 1-phenylethenyl propanoate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies employing quantum chemical calculations to investigate the electronic structure of 1-Phenylethenyl propanoate were identified. Such calculations would typically involve determining molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges to predict the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

There is no available research that uses Density Functional Theory (DFT) to explore the reaction mechanisms involving 1-Phenylethenyl propanoate. DFT is a common method for mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating activation energies. This type of investigation is crucial for understanding reaction kinetics and selectivity but has not been applied to this specific compound in the existing literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational preferences and non-covalent intermolecular interactions. A search for such studies on 1-Phenylethenyl propanoate yielded no results. This type of analysis would be valuable for understanding how the molecule behaves in different solvent environments or interacts with biological targets.

Predictive Modeling and QSAR Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the activity or properties of a chemical based on its structure. There is no evidence of 1-Phenylethenyl propanoate being included in datasets for the development or validation of QSAR models related to its reactivity or any other property.

In Silico Design of Novel Phenylethenyl-Based Catalysts and Reagents

While the in silico design of catalysts and reagents is a burgeoning field, no research has been published that focuses on using the 1-Phenylethenyl propanoate scaffold as a basis for designing new chemical entities. Such studies would involve computational screening and modification of the base structure to optimize for desired catalytic or reactive properties.

Polymerization Research of Phenylethenyl Containing Monomers

Living and Controlled Polymerization Strategies for Phenylethenyl Monomers

Living and controlled polymerization techniques are paramount for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-groups. For monomers like 1-phenylethenyl propanoate, which possess a structure analogous to 1,1-diphenylethylene (DPE) derivatives, several strategies can be employed.

Anionic Polymerization with Phenylethenyl Branching Agents

Anionic polymerization is a powerful method for the controlled polymerization of vinyl monomers. Due to steric hindrance, 1,1-disubstituted olefins like 1-phenylethenyl propanoate are not expected to undergo homopolymerization. However, they can act as efficient non-homopolymerizable branching agents in living anionic polymerization. For instance, living anionic polymerization of styrene (B11656) initiated with sec-butyllithium can be controllably terminated by the addition of a 1,1-diphenylethylene derivative. This "end-capping" reaction is a common strategy to introduce functionality at the chain end.

In the context of 1-phenylethenyl propanoate, living polystyryl anions could react with the double bond of the monomer, leading to the formation of a stable, non-propagating carbanion at the chain end. This approach allows for the precise control over the molecular weight of the polystyrene block and the introduction of a terminal phenylethenyl propanoate unit.

Table 1: Anionic Polymerization of Styrene End-Capped with a DPE Derivative

| Entry | Initiator | Monomer | End-capping Agent | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | sec-BuLi | Styrene | 1,1-Diphenylethylene | 10,500 | 1.04 |

| 2 | n-BuLi | Styrene | 1-(4-methoxyphenyl)-1-phenylethylene | 12,200 | 1.05 |

Radical Polymerization for Functional Polymer Synthesis

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a versatile platform for the polymerization of a wide range of functional monomers. The ester group in 1-phenylethenyl propanoate is generally tolerant to the conditions of controlled radical polymerization.

In a typical ATRP process, a transition metal complex (e.g., Cu(I)/ligand) reversibly activates a dormant species (an alkyl halide initiator), generating radicals that can initiate polymerization. For a monomer like 1-phenylethenyl propanoate, the polymerization would proceed via the vinyl group, leading to a polymer with pendant phenyl and propanoate groups. The rate of polymerization and the molecular weight of the resulting polymer can be controlled by the ratio of monomer to initiator and the reaction conditions.

RAFT polymerization, another powerful CRP method, utilizes a chain transfer agent to mediate the polymerization. This technique is known for its tolerance to a wide variety of functional groups and solvents. The polymerization of 1-phenylethenyl propanoate via RAFT would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.

Coordination Polymerization for Stereoregular Polyenes

Coordination polymerization, often employing transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts), is renowned for its ability to produce polymers with high stereoregularity. While typically used for the polymerization of non-polar olefins like ethylene and propylene, advancements have been made in the coordination polymerization of polar and styrenic monomers.

For 1-phenylethenyl propanoate, a styrenic monomer bearing a polar ester group, coordination polymerization could potentially lead to polymers with a controlled tacticity (e.g., isotactic or syndiotactic). The choice of catalyst system would be crucial in achieving such control, as the polar ester group can coordinate to the metal center and influence the insertion mechanism of the monomer.

Polymer Architecture Control: Synthesis of Block Copolymers and Star Polymers

The ability to create complex polymer architectures, such as block copolymers and star polymers, is a key advantage of living and controlled polymerization techniques.

Block Copolymers: Block copolymers containing a poly(1-phenylethenyl propanoate) segment could be synthesized by sequential monomer addition. For example, in a living anionic polymerization, a block of a first monomer (e.g., styrene) could be polymerized, followed by the addition of 1-phenylethenyl propanoate to create a well-defined diblock copolymer. Similarly, in controlled radical polymerization, a macroinitiator or a macro-RAFT agent of a first polymer block could be used to initiate the polymerization of 1-phenylethenyl propanoate.

Star Polymers: Star polymers with arms of poly(1-phenylethenyl propanoate) can be synthesized using either the "core-first" or "arm-first" approach. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. In the "arm-first" approach, living polymer chains are reacted with a multifunctional linking agent. For phenylethenyl-containing monomers, which act as non-homopolymerizable linking agents, the "arm-first" method is particularly suitable. Living polymer chains (e.g., polystyryllithium) can be reacted with a divinyl compound analogous to 1-phenylethenyl propanoate to form the core of the star polymer.

Table 2: Synthesis of Star Polymers using DPE-based Linking Agents

| Arm Polymer | Linking Agent | Number of Arms (Theoretical) | Mn (arm, g/mol ) | Mn (star, g/mol ) | Đ (star) |

| Polystyrene | 1,3-Bis(1-phenylethenyl)benzene | 2 | 5,000 | 10,200 | 1.06 |

| Polyisoprene | 1,3,5-Tris(1-phenylethenyl)benzene | 3 | 8,000 | 24,500 | 1.08 |

Mechanistic Understanding of Polymerization Processes

The mechanism of polymerization for phenylethenyl-containing monomers is heavily influenced by the steric hindrance around the 1,1-disubstituted double bond.

In anionic polymerization , the addition of a nucleophilic initiator (like an organolithium compound) to the double bond of 1-phenylethenyl propanoate would generate a highly sterically hindered carbanion. This carbanion is generally not reactive enough to add to another monomer molecule, thus preventing homopolymerization. However, it can readily react with other electrophiles, making it a useful tool for end-functionalization.

In radical polymerization , the propagating radical adds to the vinyl group of the monomer. The stability of the resulting radical and the steric factors will influence the rate of propagation and termination. The presence of the phenyl group can stabilize the radical through resonance. Kinetic studies, such as monitoring monomer conversion over time, can provide insights into the polymerization rate and the degree of control achieved.

In coordination polymerization , the mechanism involves the coordination of the monomer to the metal center of the catalyst followed by insertion into the metal-polymer bond. The stereochemistry of the insertion is dictated by the catalyst's ligand environment and the interaction with the monomer. For a polar monomer like 1-phenylethenyl propanoate, the coordination of the ester group to the metal center can play a significant role in the polymerization mechanism and the resulting polymer microstructure.

Functionalization of Polymer Chains Derived from Phenylethenyl Precursors

Polymers derived from 1-phenylethenyl propanoate possess pendant propanoate ester groups, which can be further modified through post-polymerization reactions. This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications.

One common reaction is the hydrolysis of the ester group to a carboxylic acid. This transformation would convert a relatively hydrophobic polymer into a hydrophilic or pH-responsive one. The resulting poly(1-phenylethenyl carboxylic acid) could find applications in areas such as drug delivery, hydrogels, and adhesives.

Another approach is the aminolysis of the ester group by reacting the polymer with an amine. This would lead to the formation of an amide linkage and the incorporation of the amine's functionality. This method can be used to attach biomolecules, fluorescent dyes, or other functional moieties to the polymer backbone.

The ability to perform these chemical transformations on a well-defined polymer synthesized via controlled polymerization techniques opens up a vast design space for creating advanced functional materials.

Advanced Analytical Methodologies in 1 Phenylethenyl Propanoate Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of "1-Phenylethenyl propanoate."

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "1-Phenylethenyl propanoate." Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "1-Phenylethenyl propanoate" is expected to show distinct signals corresponding to the different types of protons. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm). The two vinylic protons, being diastereotopic, would present as two distinct signals, likely doublets, in the region of 4.5-5.5 ppm. The ethyl group of the propanoate moiety would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons (around 2.4 ppm) and a triplet for the methyl (-CH₃) protons (around 1.1 ppm), with coupling between them.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 170-175 ppm. The carbons of the phenyl group would appear between 125 and 140 ppm. The two vinylic carbons would have distinct shifts in the olefinic region (approximately 100-150 ppm). The methylene and methyl carbons of the propanoate group would be found in the upfield region of the spectrum.

Mechanistic studies involving "1-Phenylethenyl propanoate," such as its formation via esterification or its participation in polymerization reactions, can be effectively monitored using NMR. By tracking the appearance of product signals and the disappearance of reactant signals over time, reaction kinetics and pathways can be elucidated.

Expected ¹H NMR Chemical Shifts for 1-Phenylethenyl Propanoate

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Vinylic-H (geminal to phenyl) | 5.0 - 5.5 | Doublet |

| Vinylic-H (terminal) | 4.5 - 5.0 | Doublet |

| Propanoate -CH₂- | ~2.4 | Quartet |

Expected ¹³C NMR Chemical Shifts for 1-Phenylethenyl Propanoate

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| Vinylic C (attached to O) | 140 - 150 |

| Vinylic C (terminal) | 95 - 105 |

| Propanoate -CH₂- | ~28 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "1-Phenylethenyl propanoate" and for identifying it in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from other volatile components by gas chromatography and then introduced into the mass spectrometer. nih.gov The electron ionization (EI) mass spectrum of "1-Phenylethenyl propanoate" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would also be observed, providing structural information. Common fragments would likely include the loss of the propionyloxy group, leading to a stable phenylethenyl cation, and fragmentation of the propanoate chain. GC-MS is particularly useful for monitoring the progress of reactions involving "1-Phenylethenyl propanoate" by separating and identifying reactants, products, and byproducts.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): For highly accurate mass measurements, FT-ICR MS is employed. nih.govnih.gov This technique provides ultra-high resolution and mass accuracy, allowing for the unambiguous determination of the elemental formula of "1-Phenylethenyl propanoate" and its reaction products. nih.govnih.gov This level of precision is critical in complex reaction mixtures or when differentiating between compounds with very similar masses. nih.gov

Expected Mass Spectrometry Fragmentation for 1-Phenylethenyl Propanoate

| m/z Value | Possible Fragment |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 103 | [C₈H₇]⁺ (Phenylethenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "1-Phenylethenyl propanoate." The spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. The presence of the phenyl group will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The vinylic C=C bond will show a stretching absorption around 1640 cm⁻¹.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. "1-Phenylethenyl propanoate" is expected to exhibit strong UV absorption due to the presence of the phenyl and ethenyl chromophores, which form a conjugated system. The π → π* transitions of the aromatic ring and the vinyl group will result in characteristic absorption bands, likely in the range of 200-300 nm.

Characteristic IR Absorption Frequencies for 1-Phenylethenyl Propanoate

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1735 - 1750 |

| C-O Stretch (Ester) | 1000 - 1300 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of "1-Phenylethenyl propanoate."

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of "1-Phenylethenyl propanoate." A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for its separation and purity determination. theijes.com The retention time of the compound under specific conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and the assessment of purity. HPLC is also invaluable for monitoring the progress of a reaction by separating the starting materials, intermediates, and products over time. For chiral synthesis of related compounds, specialized chiral HPLC columns can be used to determine the enantiomeric excess.

Gas Chromatography (GC) is the method of choice for the analysis of volatile compounds and is well-suited for "1-Phenylethenyl propanoate." cerealsgrains.org A capillary column with a non-polar stationary phase is typically used for the separation. The compound's retention time is a key parameter for its identification. GC, often coupled with a Flame Ionization Detector (FID), provides high sensitivity and is excellent for assessing the purity of "1-Phenylethenyl propanoate" and for quantifying it in reaction mixtures or as a volatile product. cerealsgrains.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For a compound like 1-phenylethenyl propanoate, which is a liquid at room temperature, X-ray crystallography would necessitate cooling the substance to a temperature where it forms a stable single crystal. The analysis of such a crystal would reveal the conformation of the propanoate group relative to the phenylethenyl moiety and detail the packing of the molecules in the crystal lattice.

Due to the absence of a published crystal structure for 1-phenylethenyl propanoate, we can look at a closely related molecule, 2-(Methyl(1-phenylvinyl)carbamoyl)phenyl acetate (B1210297) , which contains the integral 1-phenylvinyl group. A study of this compound provides insight into the type of structural data that can be obtained. The crystallographic analysis of this analog revealed its solid-state conformation and packing, which are stabilized by various intermolecular interactions. researchgate.net

Below is a table summarizing the crystallographic data obtained for this analogous compound.

| Crystallographic Parameter | Value for 2-(Methyl(1-phenylvinyl)carbamoyl)phenyl acetate |

| Empirical Formula | C₁₈H₁₇NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.10870(10) |

| b (Å) | 10.56940(10) |

| c (Å) | 16.1340(2) |

| α (°) | 78.0590(10) |

| β (°) | 89.5080(10) |

| γ (°) | 86.6830(10) |

| Volume (ų) | 1500.9(3) |

| Z | 4 |

This data is for a structurally related compound and is presented to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Such data would be invaluable for understanding the steric and electronic properties of 1-phenylethenyl propanoate, which in turn influence its reactivity and potential applications.

Electrochemical and Spectroelectrochemical Studies

Electrochemical methods are employed to study the redox properties of a molecule, providing information about its ability to accept or donate electrons. For 1-phenylethenyl propanoate, the presence of the aromatic phenyl ring and the conjugated vinyl group suggests that it would be electrochemically active. Techniques like cyclic voltammetry could be used to determine its oxidation and reduction potentials.

Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy (e.g., UV-Visible, IR, or EPR), would allow for the in-situ characterization of the species generated upon oxidation or reduction. This would provide a deeper understanding of the reaction mechanisms and the stability of the resulting radical ions or other intermediates.

In a study on diphenyl-vinyl-substituted diketopyrrolopyrrole isomers, cyclic voltammetry was used to determine the onset oxidation and reduction potentials, which are indicative of the HOMO and LUMO energy levels of the molecules. nih.gov

The hypothetical electrochemical behavior of 1-phenylethenyl propanoate would likely involve the oxidation of the phenylethenyl group. The table below presents plausible redox processes that could be investigated.

| Electrochemical Process | Plausible Reaction | Analytical Technique | Expected Information |

| Oxidation | Formation of a radical cation on the phenylethenyl moiety | Cyclic Voltammetry | Oxidation potential, reversibility of the process |

| Reduction | Reduction of the vinyl group or the ester carbonyl | Cyclic Voltammetry | Reduction potential, stability of the resulting anion |

| In-situ Analysis | Characterization of radical intermediates | UV-Vis or EPR Spectroelectrochemistry | Electronic transitions and structure of the generated species |

This table is based on the expected behavior of the functional groups present in 1-phenylethenyl propanoate and by analogy with related compounds.

Such studies would be crucial for applications where the compound might be subjected to oxidative or reductive conditions, for instance, in the development of new polymeric materials or in understanding its metabolic fate.

Research on Derivatives and Analogues of 1 Phenylethenyl Propanoate

Design and Synthesis of Structurally Modified Phenylethenyl Esters

The synthesis of structurally modified phenylethenyl esters often involves classical esterification and transesterification reactions as foundational steps. The design of these derivatives focuses on altering the phenyl ring, the ethenyl bridge, or the propanoate moiety to modulate the compound's properties.

One common approach involves the introduction of various substituents onto the phenyl ring. This can be achieved by utilizing substituted phenyl precursors in the initial synthesis. For instance, the reaction of a substituted phenylethanone with a suitable reducing agent can yield a substituted 1-phenylethanol, which can then be esterified with propanoic acid or its derivatives.

Another strategy focuses on modifying the ester group itself. This can be accomplished through the use of different carboxylic acids in the esterification reaction, leading to a library of 1-phenylethenyl esters with varying alkyl or aryl side chains. Transesterification provides an alternative route, where 1-phenylethenyl propanoate is reacted with a different alcohol in the presence of a catalyst to exchange the propanoate group.

The synthesis of chiral phenylethenyl esters has also been an area of interest. The use of chiral auxiliaries during synthesis allows for the preparation of diastereomeric esters, which can then be separated to yield enantiomerically pure compounds. This is particularly relevant for applications where stereochemistry plays a crucial role.

| Modification Strategy | Synthetic Method | Potential Outcome |

| Phenyl Ring Substitution | Esterification of substituted 1-phenylethanols | Altered electronic and steric properties |

| Ester Group Variation | Esterification with diverse carboxylic acids | Modified lipophilicity and reactivity |

| Chiral Resolution | Use of chiral auxiliaries | Preparation of enantiomerically pure esters |

Investigation of Electronically Perturbed Phenylethenyl Systems

The electronic properties of the phenylethenyl system can be significantly influenced by the introduction of substituents on the phenyl ring. These substituents can either donate or withdraw electron density, thereby altering the reactivity and spectroscopic characteristics of the molecule.

Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, increase the electron density of the aromatic ring through resonance and inductive effects. ucalgary.caucalgary.ca This enhancement of electron density can make the phenyl ring more susceptible to electrophilic attack and can also influence the electronic transitions observed in UV-Vis spectroscopy.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the phenyl ring. ucalgary.caucalgary.ca This deactivation of the ring makes it less reactive towards electrophiles. The presence of EWGs can also lead to a bathochromic (red) shift in the absorption spectrum of the compound.

| Substituent Type | Electronic Effect | Impact on Phenyl Ring |

| Electron-Donating Group (EDG) | Increases electron density | Activation towards electrophilic substitution |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Deactivation towards electrophilic substitution |

Exploration of Sterically Hindered Phenylethenyl Analogues

The introduction of bulky substituents on the 1-phenylethenyl propanoate scaffold can lead to the formation of sterically hindered analogues. This steric hindrance can have a profound impact on the molecule's conformation, reactivity, and intermolecular interactions.

The synthesis of sterically hindered phenylethenyl analogues often requires modified synthetic protocols to overcome the steric repulsion between the bulky groups. For instance, the introduction of large substituents at the ortho-positions of the phenyl ring can shield the ethenyl group and the ester functionality.

Steric hindrance can influence the chemical reactivity of the molecule. For example, the ester group in a sterically hindered analogue may be less susceptible to hydrolysis due to the physical barrier presented by the bulky substituents. Furthermore, steric crowding can affect the planarity of the phenylethenyl system, which in turn can alter its electronic and photophysical properties. The study of these sterically demanding derivatives is crucial for understanding how molecular shape and size influence chemical behavior.

| Steric Modification | Potential Consequence | Research Focus |

| Bulky ortho-substituents on the phenyl ring | Shielding of the reactive centers | Impact on reactivity and stability |

| Large ester groups | Conformational restrictions | Influence on molecular packing and solid-state properties |

Bio-Oriented Synthetic Research of Novel Derivatives

The synthesis of novel derivatives of 1-phenylethenyl propanoate with potential biological activity is an active area of research. This involves the rational design of molecules that can interact with specific biological targets. The structural versatility of the phenylethenyl propanoate core allows for the incorporation of various pharmacophores.

One approach is to introduce functional groups that are known to be present in biologically active molecules. For example, the incorporation of heterocyclic moieties or specific functional groups that can participate in hydrogen bonding or other non-covalent interactions with biological macromolecules is a common strategy. nih.gov

Multicomponent reactions are also being explored for the efficient synthesis of libraries of diverse 1-phenylethenyl propanoate derivatives. mdpi.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, facilitating the discovery of new bioactive compounds. The synthesized derivatives are then typically screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. beilstein-journals.orgresearchgate.net

| Bio-Oriented Design Strategy | Example | Desired Outcome |

| Incorporation of Pharmacophores | Addition of a substituted indole (B1671886) moiety | Potential for antimicrobial or anticancer activity |

| Multicomponent Reactions | One-pot synthesis of complex derivatives | Efficient generation of a diverse compound library for screening |

| Structural Analogy to Natural Products | Mimicking the core structure of a known bioactive compound | Enhanced biological efficacy and novel mechanisms of action |

Academic Applications and Future Research Trajectories

Role in Advanced Materials Science Research

1-Phenylethenyl propanoate, a member of the α-substituted styrene (B11656) and vinyl ester families, holds significant potential in advanced materials science. Its unique structure, combining a reactive vinyl group with a phenyl substituent and a propanoate ester, allows for its use as a versatile monomer and precursor in the synthesis of a wide array of functional polymeric materials.

Precursors for Optoelectronic Materials and Functional Organic Materials

The styrenic backbone of 1-phenylethenyl propanoate makes it a valuable building block for materials intended for optoelectronic applications. Polymers derived from styrene and its derivatives are known for their transparency, processability, and tunable electronic properties. researchgate.netroyalsocietypublishing.org Functionalization of the polymer backbone, which can be achieved through copolymerization of monomers like 1-phenylethenyl propanoate, is a key strategy for designing new polymers with predictable architectures for optical and optoelectronic uses. researchgate.net

Research into conjugated polymers, often synthesized through methods like the Stille reaction or Suzuki coupling, has demonstrated the creation of materials with unique photophysical properties suitable for solar cells and other optoelectronic devices. nih.gov The incorporation of phenyl-containing vinyl monomers can influence the polymer's solubility, thermal stability, and electronic band gap. youtube.com For instance, the synthesis of poly(p-phenylene vinylene) (PPV) derivatives has shown that altering the monomer structure can lead to polymers with high molecular weights, excellent solubility, and good film-forming abilities, which are crucial characteristics for efficient photoelectric materials. youtube.com Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been extensively used to create well-defined functional polymers for applications including photovoltaics, light-emitting diodes (OLEDs), and thin-film transistors. rsc.orgresearchgate.net The use of 1-phenylethenyl propanoate as a comonomer in such systems could offer a pathway to novel materials with tailored optoelectronic properties.

Monomers for Tailored Polymer Architectures and Nanocomposites

The ability to control polymer architecture at the molecular level is critical for developing advanced materials. 1-Phenylethenyl propanoate can be polymerized through various controlled radical polymerization techniques, such as RAFT, to produce polymers with specific molecular weights and low dispersity. researchgate.net This control is essential for creating complex macromolecular architectures like block copolymers. researchgate.net

The synthesis of block copolymers using vinyl esters and styrene derivatives has been well-documented. rsc.org For example, a poly(vinyl acetate) macro-RAFT agent can be used to initiate the polymerization of styrene, leading to well-defined block copolymers. rsc.org By analogy, a polymer block of poly(1-phenylethenyl propanoate) could be synthesized and subsequently used as a macroinitiator to create novel amphiphilic or all-styrenic block copolymers. Such materials are known to self-assemble into ordered nanostructures, which is a key aspect in the development of nanocomposites and other nanostructured materials.

The polymerization of substituted styrenes has been studied to understand the effect of substituents on the polymerization rate and the properties of the resulting polymer. cmu.edu The phenyl and propanoate groups in 1-phenylethenyl propanoate would influence its reactivity and the physical properties of the resulting polymer, such as its glass transition temperature and thermal stability. rsc.org

Below is a representative table of polymerization data for styrene and a related vinyl ester, vinyl acetate (B1210297), using RAFT polymerization, which illustrates the level of control achievable and could be expected for a similar monomer like 1-phenylethenyl propanoate.

| Monomer | RAFT Agent | Initiator | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |

| Vinyl Acetate | Xanthate | AIBN | 4,500 | 1.37 | 76 |

| Styrene | Trithiocarbonate | AIBN | 10,000 | 1.10 | 95 |

| This table is illustrative and compiled from typical data for related monomers to show the potential for controlled polymerization. fluorine1.ru |

Application as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond polymer science, 1-phenylethenyl propanoate serves as a valuable intermediate in organic synthesis. As an enol ester, it possesses two key reactive sites: the carbon-carbon double bond and the ester carbonyl group. This duality allows it to participate in a wide range of chemical transformations.

The vinyl group can undergo various addition reactions. Furthermore, the presence of the phenyl group makes it an interesting substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.org The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, and it is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org A 1-phenylethenyl propanoate molecule could react with an aryl halide to generate more complex, substituted styrenic structures.

The dienophilic nature of the double bond in 1-phenylethenyl propanoate, particularly when influenced by the electron-withdrawing character of the ester group, makes it a suitable participant in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition is a cornerstone of organic synthesis for the formation of six-membered rings with high stereocontrol. wikipedia.orgorganic-chemistry.orgyoutube.com Reacting 1-phenylethenyl propanoate with a conjugated diene would provide a direct route to functionalized cyclohexene (B86901) derivatives.

The enol ester moiety itself is a precursor to ketones via hydrolysis. This reaction can be catalyzed by acids or bases. organic-chemistry.org This allows 1-phenylethenyl propanoate to be used as a protected form of acetophenone, which can be unmasked under specific conditions. Additionally, enol esters can undergo enantioselective epoxidation, followed by rearrangement to yield α-acyloxy ketones, which are important chiral building blocks in the synthesis of complex molecules. organic-chemistry.org

Catalytic Applications in Enabling Diverse Organic Transformations

In the realm of catalysis, vinyl esters, including 1-phenylethenyl propanoate, are particularly valued as irreversible acyl donors, most notably in enzyme-catalyzed reactions. researchgate.net The transesterification process, where the acyl group of the ester is transferred to an alcohol, is a key reaction. wikipedia.orgmasterorganicchemistry.com

When a vinyl ester is used as the acylating agent, the reaction is driven forward because the leaving group, a vinyl alcohol, tautomerizes to a stable and volatile aldehyde (in this case, acetaldehyde (B116499) from the propanoate group is not correct, it would be propionaldehyde (B47417) from the propanoate group if the vinyl part was unsubstituted. In this case, it would be acetophenone). This tautomerization effectively removes the byproduct from the equilibrium, leading to high conversion rates. researchgate.net This property is highly advantageous in kinetic resolutions of racemic alcohols, where an enzyme selectively acylates one enantiomer, leaving the other unreacted. researchgate.netnih.gov Lipases are commonly employed for this purpose, and the use of vinyl esters as acyl donors is a well-established strategy to achieve high enantiomeric excess in the products. organic-chemistry.orgnih.gov

The general mechanism for lipase-catalyzed acylation using a vinyl ester involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to be acylated.

A representative set of conditions for such a transformation is shown below:

| Substrate (Racemic Alcohol) | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |

| 1-Phenylethanol | Lipase (B570770) | Isopropenyl Acetate | Toluene | (R)-1-Phenylethyl acetate | >99% |

| 1-Phenylethanol | Lipase | p-Chlorophenyl acetate | Toluene | (R)-1-Phenylethyl acetate | 91-99% |

| This table presents typical results from the kinetic resolution of a representative alcohol using different acyl donors to illustrate the utility of enol esters in such processes. organic-chemistry.org |

Emerging Research Areas and Unexplored Reactivities of Phenylethenyl Propanoate Systems

The unique electronic and steric properties of 1-phenylethenyl propanoate suggest several avenues for future research. While the polymerization of styrene and vinyl acetate is well-understood, the copolymerization of α-substituted styrenes like 1-phenylethenyl propanoate with other functional monomers remains an area ripe for exploration. The interplay between the phenyl and propanoate groups could lead to novel polymer microstructures and properties. researchgate.net

The reactivity of the vinyl group in 1-phenylethenyl propanoate towards radical additions is another area of interest. Theoretical studies on the reactivity of phenyl radicals towards enol acetates have shown that polar effects are a key factor, with electron-withdrawing groups on the phenyl radical accelerating the reaction. researchgate.netscielo.br This suggests that the electronic nature of the phenyl group in 1-phenylethenyl propanoate could be tuned to control its reactivity in radical-mediated transformations.

Furthermore, the development of new catalytic systems could unlock novel reactivities. For instance, while the Heck and Diels-Alder reactions are known, exploring other transition-metal-catalyzed reactions or asymmetric cycloadditions could lead to new synthetic methodologies for creating complex molecular architectures. The use of 1-phenylethenyl propanoate in multicomponent reactions, where three or more reactants combine in a single step, is another promising direction. nih.gov

Finally, the potential for post-polymerization modification of polymers containing 1-phenylethenyl propanoate units offers a versatile platform for creating functional materials. The propanoate ester groups along the polymer backbone could be hydrolyzed or transesterified to introduce other functional moieties, leading to materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Phenylethenyl propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 1-Phenylethenyl propanoate can be achieved via esterification of propanoic acid with 1-phenylethenol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reflux conditions (80–100°C) in anhydrous toluene or dichloromethane are recommended to drive the reaction to completion. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction progress. Yield optimization requires careful control of stoichiometry (1:1 molar ratio of acid to alcohol) and removal of water using molecular sieves . For purification, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is advised. Comparative studies suggest that microwave-assisted synthesis may reduce reaction time by 30–40% while maintaining yields >85% .

Q. Which spectroscopic techniques are most effective for characterizing 1-Phenylethenyl propanoate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the vinyl proton (δ 5.8–6.2 ppm, multiplet) and the ester carbonyl carbon (δ 170–175 ppm). Infrared (IR) spectroscopy identifies the ester C=O stretch (~1740 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 176.0837 for C₁₁H₁₂O₂). For crystalline derivatives, X-ray diffraction (as in ) resolves bond angles and stereochemistry .

Q. How does pH and temperature affect the stability of 1-Phenylethenyl propanoate in aqueous solutions?

- Methodological Answer : Hydrolysis kinetics can be studied using buffered solutions (pH 2–12) at 25–60°C. Under alkaline conditions (pH >10), nucleophilic attack by hydroxide ions cleaves the ester bond, producing propanoic acid and 1-phenylethenol, as demonstrated by isotopic labeling studies . High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) quantifies degradation products. Accelerated stability testing (40°C/75% relative humidity) over 4–8 weeks predicts shelf-life, with data modeled using Arrhenius equations .

Advanced Research Questions

Q. What role does 1-Phenylethenyl propanoate play in microbial propanoate metabolism pathways?

- Methodological Answer : In Pseudomonas aeruginosa, propanoate metabolism (KEGG pathway pau00640) involves enzymes like methylcitrate synthase. To study 1-Phenylethenyl propanoate’s metabolic fate, incubate the compound with bacterial cultures and analyze extracellular metabolites via LC-MS. Pathway activation can be assessed using tools like Pathview (R package) to map gene expression data (e.g., aco2 encoding aconitase) and correlate with propionate degradation intermediates . Co-culture experiments with Candida albicans may reveal competitive metabolic interactions .

Q. How can computational modeling predict the reactivity of 1-Phenylethenyl propanoate in radical polymerization systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure, focusing on the vinyl group’s susceptibility to radical initiation. Transition-state analysis predicts activation energies for addition reactions with methyl methacrylate (MMA). Molecular dynamics simulations (using software like Gaussian or ORCA) assess steric effects from the phenyl group on polymerization rates. Experimental validation via electron spin resonance (ESR) detects radical intermediates during thermal or UV-induced polymerization .

Q. How should researchers address contradictory data in synthetic yield reports for 1-Phenylethenyl propanoate derivatives?

- Methodological Answer : Contradictions may arise from variations in catalyst purity, solvent drying, or side reactions (e.g., vinyl group isomerization). Reproduce experiments using standardized protocols (e.g., anhydrous solvents, inert atmosphere). Statistical tools like ANOVA identify significant variables (e.g., temperature vs. catalyst loading). Cross-validate results with alternative characterization methods (e.g., GC vs. NMR for yield quantification). Literature comparisons should account for differences in starting material grades (e.g., ACS reagent vs. technical grade) .

Q. What strategies enhance the enantioselective synthesis of 1-Phenylethenyl propanoate derivatives?

- Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) induce asymmetry during esterification. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or circular dichroism (CD). Kinetic resolution approaches (e.g., lipase-mediated transesterification) separate enantiomers, with optimization guided by Design of Experiments (DoE) software .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.